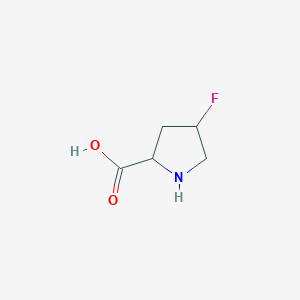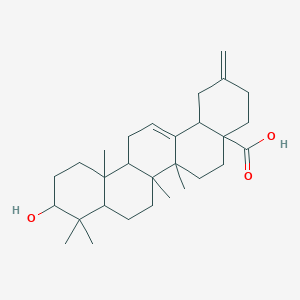
10-Hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha-Akebonoic acid is a naturally occurring triterpenoid compound isolated from the pericarps of Akebia trifoliata . It is known for its significant biological activities, including antibacterial and cytotoxic properties . The compound has a molecular formula of C29H44O3 and a molecular weight of 440.7 g/mol .
Preparation Methods
3alpha-Akebonoic acid can be synthesized through various synthetic routes. One common method involves the extraction from the pericarps of Akebia trifoliata . The compound can also be synthesized using chemical reactions involving triterpenes as precursors . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in high purity .
Chemical Reactions Analysis
3alpha-Akebonoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of 3alpha-Akebonoic acid with modified functional groups .
Scientific Research Applications
3alpha-Akebonoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other triterpenoid compounds . In biology, it has been studied for its cytotoxic effects on various cancer cell lines, including A549 and HeLa cells . In medicine, it is being investigated for its potential use as an alpha-glucosidase inhibitor for the treatment of type-2 diabetes . Additionally, it has applications in the industry as an antibacterial agent .
Mechanism of Action
The mechanism of action of 3alpha-Akebonoic acid involves its inhibition of alpha-glucosidase, an enzyme responsible for the hydrolysis of carbohydrates . By inhibiting this enzyme, 3alpha-Akebonoic acid helps to reduce the absorption of glucose in the intestine, thereby lowering blood sugar levels . The compound also exhibits antibacterial activity by disrupting the cell membrane of bacteria .
Comparison with Similar Compounds
3alpha-Akebonoic acid is unique compared to other similar compounds due to its specific molecular structure and biological activities . Similar compounds include other triterpenoids like oleanolic acid, ursolic acid, and beta-amyrin . These compounds also exhibit alpha-glucosidase inhibitory activity but differ in their molecular structures and specific biological effects .
Properties
Molecular Formula |
C29H44O3 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32) |
InChI Key |
XWVVPZWKCNXREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)
![6-[2-[3-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4-hydroxyphenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12323654.png)
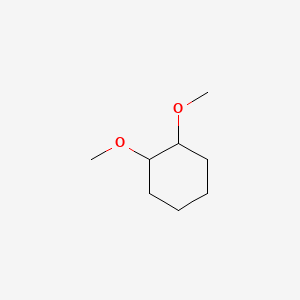
![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
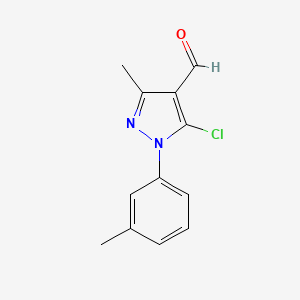
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)

![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12323702.png)

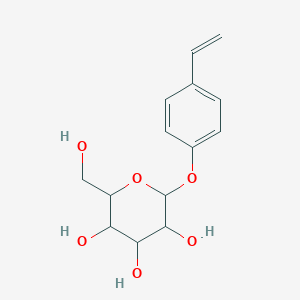
![Methyl 5-ethoxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12323718.png)
![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)
